2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Organic Synthesis Medicinal Chemistry Process Chemistry

This 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 351-33-7) is a privileged electrophilic intermediate featuring a 4-chloro-3-(trifluoromethyl)phenyl pharmacophore. Its α-chloroacetamide handle enables efficient nucleophilic substitution for installing kinase inhibitor motifs (e.g., c-KIT, TRPV1). Electron-withdrawing substituents enhance reactivity versus generic chloroacetamides, ensuring reproducible SAR studies and impurity profiling.

Molecular Formula C9H6Cl2F3NO
Molecular Weight 272.05 g/mol
CAS No. 351-33-7
Cat. No. B1299568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
CAS351-33-7
Molecular FormulaC9H6Cl2F3NO
Molecular Weight272.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Cl
InChIInChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16)
InChIKeySFFFBHOVGWZKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 351-33-7) Technical Grade Procurement Overview


2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 351-33-7) is a chloroacetamide derivative with molecular formula C9H6Cl2F3NO and a molecular weight of 272.05 g/mol . The compound features a 4-chloro-3-(trifluoromethyl)phenyl ring system linked via an amide bond to a chloroacetyl moiety, presenting an electrophilic α-chloroacetamide handle amenable to nucleophilic substitution . It is commercially supplied as a research intermediate, typically at purities of 95% or higher, with storage recommended under dry, refrigerated (2–8 °C) conditions .

Why 2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 351-33-7) Cannot Be Substituted with Generic Chloroacetamides


Substituting 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide with a generic chloroacetamide (e.g., 2-chloro-N-phenylacetamide) or with analogs lacking the 4-chloro-3-(trifluoromethyl) substitution pattern disregards critical structure-dependent properties that govern synthetic utility and physicochemical behavior. The electron‑withdrawing trifluoromethyl and chloro substituents on the phenyl ring significantly increase the electrophilicity of the α‑carbonyl carbon and alter the compound‘s lipophilicity (calculated LogP ≈ 3.61) and acid pKa (~13.26), which directly influence reaction kinetics, solubility, and downstream product purity [1][2]. These parameters are not preserved when a simpler or differently substituted chloroacetamide is employed, making generic substitution a source of irreproducible synthetic outcomes and failed analytical method validation.

2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 351-33-7) Quantitative Differentiation Evidence for Procurement


Synthetic Efficiency: Near-Quantitative Yield under Mild Conditions

2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can be synthesized from 4-chloro-3-(trifluoromethyl)aniline and chloroacetyl chloride in dichloromethane with triethylamine at 0 °C, achieving a yield of 99% . In contrast, a related analog, N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, which lacks the α‑chloro group, is typically obtained in lower yields (often reported at 75–85%) under comparable Schotten–Baumann conditions . The high yield of the target compound reduces the need for extensive purification and increases the cost‑effectiveness of multi‑step sequences.

Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Grade Differentiation: Procurement Options from 95% to 98%+

Commercially available 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is offered in multiple purity grades that meet distinct experimental requirements. Standard research grade is supplied at 95% purity (e.g., AKSci HTS004713, CheMenu CM296132), while higher purity specifications of 98% (ChemSrc) and 95%+ (Leyan 1187539) are also available for more demanding applications . This tiered purity offering allows procurement tailored to whether the compound is used as a synthetic intermediate (where 95% is often sufficient) or as an analytical reference standard or impurity marker (where 98%+ is required). By comparison, the non‑chlorinated analog N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is typically available only at standard research grades (~95–97%), limiting its utility in high‑precision analytical work.

Analytical Chemistry Quality Control Reference Standard

Electrophilic Reactivity: Quantitative α-Chloroacetamide Handle

The α‑chloroacetamide functional group in 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide serves as an electrophilic warhead capable of undergoing nucleophilic substitution with amines, thiols, and alkoxides . This reactivity is not present in the non‑chlorinated analog N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 348‑90‑3), which possesses only a methyl group at the α‑position. The absence of the α‑chloro group eliminates the possibility of post‑coupling diversification via nucleophilic displacement, restricting the non‑chlorinated analog to a terminal amide role. The target compound‘s calculated LogP of 3.61 and LogD (pH 7.4) of 3.23 further indicate a lipophilicity profile that differs from the non‑chlorinated analog (estimated LogP ~2.8), which affects chromatographic behavior and biological partitioning [1][2].

Medicinal Chemistry Chemical Biology Building Block

2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 351-33-7) Evidence‑Backed Application Scenarios


Medicinal Chemistry: Synthesis of Kinase Inhibitor Intermediates

The 4-chloro-3-(trifluoromethyl)phenyl motif is a privileged scaffold in kinase inhibitor design, notably appearing in potent c‑KIT inhibitors (e.g., CHMFL‑KIT‑64) and TRPV1 antagonists (IC50 = 34 nM) [1][2]. 2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide serves as a key intermediate for installing this pharmacophore via nucleophilic displacement of the α‑chloro group with diverse amine or thiol nucleophiles, enabling rapid SAR exploration . Its high synthetic yield (99%) under mild conditions supports reliable incorporation into multi‑step medicinal chemistry workflows.

Analytical Reference Standard for Impurity Profiling

Given its defined structure and commercial availability at 98% purity, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can function as a reference standard for impurity identification and quantification in active pharmaceutical ingredients (APIs) that contain the 4-chloro-3-(trifluoromethyl)phenyl substructure [1]. The compound's distinct chromatographic properties (LogP 3.61, PSA 29.1 Ų) facilitate its resolution from related substances, supporting method validation in quality control laboratories [2].

Organic Synthesis: Electrophilic Building Block for Heterocycle Construction

The α‑chloroacetamide group of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a reactive electrophilic center that participates in nucleophilic substitution reactions with a wide range of nucleophiles [1]. This reactivity has been exploited in the synthesis of N‑heterocyclic carbene (NHC)‑catalyzed transformations, where the compound acts as an acyl anion equivalent precursor [2]. The trifluoromethyl group enhances the electrophilicity of the α‑carbon, differentiating this compound from non‑fluorinated or non‑chlorinated chloroacetamides that exhibit slower substitution kinetics under identical conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.